REACTION_CXSMILES
|
[N:1]([C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8]C)=[O:7])=[C:2]=[O:3].Cl.[F:15][C:16]([F:30])([F:29])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH:23]1[CH2:28][CH2:27][NH:26][CH2:25][CH2:24]1.C(N(CC)CC)C>O1CCCC1>[F:30][C:16]([F:15])([F:29])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH:23]1[CH2:24][CH2:25][N:26]([C:2]([NH:1][C:4]2[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=2[C:6]([OH:8])=[O:7])=[O:3])[CH2:27][CH2:28]1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1=C(C(=O)OC)C=CC=C1
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
Cl.FC(C1=C(C=CC=C1)C1CCNCC1)(F)F
|
Name
|
|
Quantity
|
8.99 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 15 min, at which time LC/MS analysis
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was removed from the cooling bath
|
Type
|
ADDITION
|
Details
|
EtOH (75 ml) and aqueous LiOH (2N, 95 ml) were then added
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 6 h at room temperature
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
Subsequently, aqueous HCl (2N, 150 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with EtOAc (2×600 ml)
|
Type
|
EXTRACTION
|
Details
|
The EtOAc extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an off-white solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from EtOAc
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC=C1)C1CCN(CC1)C(=O)NC1=C(C(=O)O)C=CC=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |